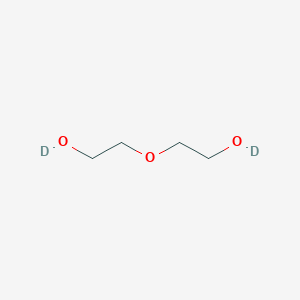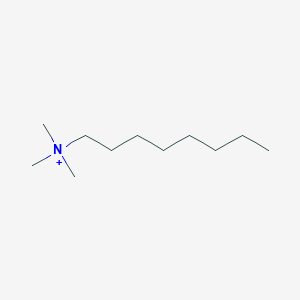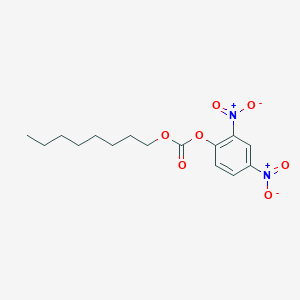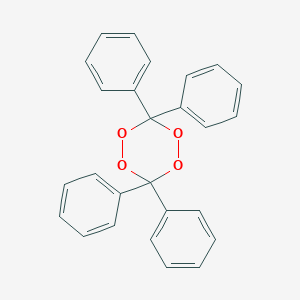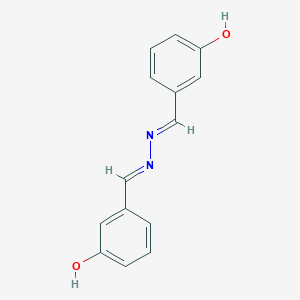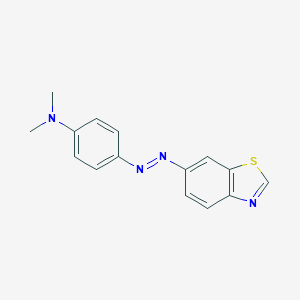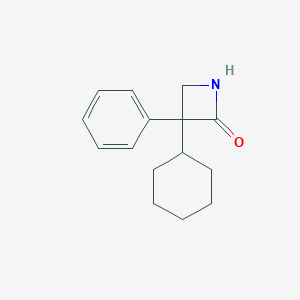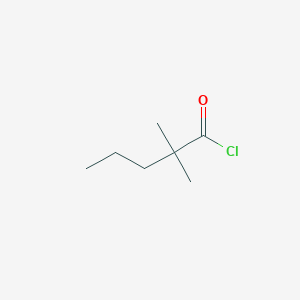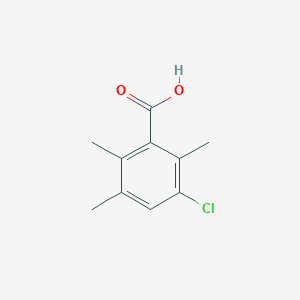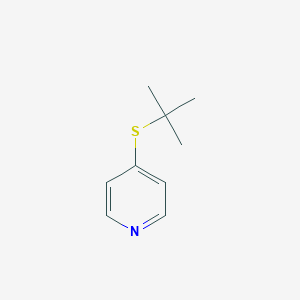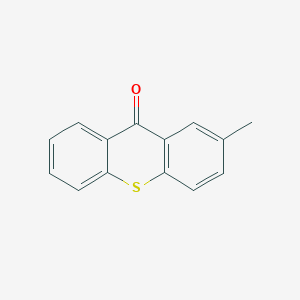![molecular formula C18H11N3O2 B097775 5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5H)-one CAS No. 17306-34-2](/img/structure/B97775.png)
5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5H)-one is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of two quinoline rings connected through an imino group and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5H)-one typically involves the condensation of 8-hydroxyquinoline with an appropriate quinoline derivative under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the imino linkage between the two quinoline rings. The reaction is usually carried out at elevated temperatures to ensure complete condensation and high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.
Substitution: Halogenation can be achieved using halogenating agents like chlorine or bromine, while nucleophilic substitution can be facilitated by using strong nucleophiles such as sodium methoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated quinoline derivatives or other substituted quinoline compounds.
Scientific Research Applications
5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for neurodegenerative diseases.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to metal ions, forming stable complexes that can interfere with biological processes.
Pathways Involved: The compound can inhibit enzymatic activities by chelating essential metal cofactors, leading to the disruption of metabolic pathways in microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A simpler analog with similar metal-chelating properties.
Quinoline: The parent compound with a single quinoline ring.
Quinolin-8-ol: Another derivative with a hydroxy group at the 8-position.
Properties
CAS No. |
17306-34-2 |
|---|---|
Molecular Formula |
C18H11N3O2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
5-(8-hydroxyquinolin-5-yl)iminoquinolin-8-one |
InChI |
InChI=1S/C18H11N3O2/c22-15-7-5-13(11-3-1-9-19-17(11)15)21-14-6-8-16(23)18-12(14)4-2-10-20-18/h1-10,22H |
InChI Key |
BKMFKTWEULWQIS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N=C3C=CC(=O)C4=C3C=CC=N4 |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N=C3C=CC(=O)C4=C3C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


